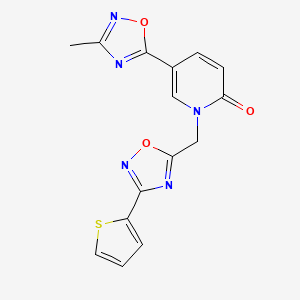

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O3S/c1-9-16-15(23-18-9)10-4-5-13(21)20(7-10)8-12-17-14(19-22-12)11-3-2-6-24-11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBWMTGFLVRKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a complex heterocyclic structure that incorporates both oxadiazole and pyridine moieties. The biological activities of oxadiazole derivatives have been extensively studied, revealing a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.35 g/mol. The structural complexity arises from the incorporation of multiple heterocycles which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant biological activities:

-

Anticancer Activity :

- Oxadiazole derivatives have shown promising anticancer effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

- The compound's structure allows it to interact with key cellular targets involved in cancer progression.

-

Antimicrobial Properties :

- The presence of thiophene and oxadiazole rings enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds similar to this one have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

- The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with oxadiazole moieties often act as inhibitors of various enzymes such as histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .

- Receptor Modulation : The pyridine component may interact with neurotransmitter receptors or other cellular receptors involved in inflammation and pain pathways.

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives:

- Anticancer Research :

- Antimicrobial Studies :

Data Tables

| Biological Activity | IC50 Values (µM) | Target Organisms/Cell Lines |

|---|---|---|

| Anticancer | 92.4 | HeLa, MCF7 |

| Antimicrobial | 8–16 | M. tuberculosis, E. coli |

| Anti-inflammatory | Not specified | COX enzymes |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of the target compound, a comparative analysis with structurally analogous derivatives is provided below.

Structural and Molecular Comparisons

Key Observations

Substituent Effects on Molecular Weight :

- The target compound’s molecular weight is likely lower than analogs with bulkier substituents, such as the 2-chlorophenyl (395.8 Da) and pyridinyl (398.4 Da) derivatives . The thiophene group (C₄H₄S) contributes less mass compared to aromatic rings like phenyl or pyridinyl.

- The cyclopropyl-substituted compound highlights how smaller aliphatic groups reduce molecular weight relative to aryl substituents.

The 3-methyl group on the oxadiazole may reduce steric hindrance compared to bulkier substituents, favoring synthetic accessibility or binding interactions in hypothetical applications.

Synthetic Considerations :

- The synthesis of oxadiazole derivatives often employs cycloaddition reactions, as seen in the preparation of 5-acetonyl-3-substituted-1,2,4-oxadiazoles . However, the target compound’s thiophene-containing oxadiazole may require specialized reagents or conditions compared to phenyl or pyridinyl analogs.

Functional Implications

- Solubility and Reactivity : Thiophene’s lipophilicity could increase membrane permeability compared to polar pyridinyl groups , while electron-withdrawing substituents like chlorine may stabilize the oxadiazole ring against hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.